molecular formula C13H16N2S B12857560 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole CAS No. 871110-18-8

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

Cat. No.: B12857560
CAS No.: 871110-18-8
M. Wt: 232.35 g/mol
InChI Key: VZVHKUXZKCZZNS-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C13H16N2S, exhibits unique structural features that make it an interesting subject for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, providing a straightforward route to the desired pyrazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Nucleophiles like halides, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-5-methylthio-1-phenyl-1H-pyrazole
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

871110-18-8

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

3-methylsulfanyl-1-phenyl-5-propan-2-ylpyrazole

InChI

InChI=1S/C13H16N2S/c1-10(2)12-9-13(16-3)14-15(12)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

VZVHKUXZKCZZNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C2=CC=CC=C2)SC

Origin of Product

United States

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